3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide
Description
3-Methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a synthetic chromone derivative characterized by a bicyclic 4H-chromen-4-one core substituted with a phenyl group at position 3, a methyl group at position 8, and a 3-methylbutanamide moiety at position 2 (Fig. 1). Chromones are oxygen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct evidence of its applications is absent in the provided literature, chromone derivatives are frequently explored in medicinal chemistry for drug development .
Properties
IUPAC Name |
3-methyl-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-17(23)22-21-18(15-9-5-4-6-10-15)19(24)16-11-7-8-14(3)20(16)25-21/h4-11,13H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAFOSQNKAPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-yl core, followed by the introduction of the butanamide moiety. Key steps include:
Formation of the Chromen-2-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Substitution: Introduction of the methyl and phenyl groups through electrophilic aromatic substitution reactions.
Amidation: The final step involves the reaction of the intermediate with butanoyl chloride or a similar reagent to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is , with a molecular weight of approximately 335.396 g/mol. The compound features a chromone backbone, which is known for its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the chromone structure exhibit significant anticancer properties. For instance, derivatives of chromones have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A study demonstrated that similar chromone derivatives effectively inhibited the growth of breast cancer cells in vitro .
Antimicrobial Properties
Chromone derivatives, including this compound, have displayed antimicrobial activity against various pathogens. The presence of functional groups in the chromone structure enhances its interaction with microbial enzymes and cellular components, leading to effective inhibition of bacterial growth .
Antiviral Potential
The antiviral potential of chromone derivatives has been explored in the context of viral infections such as SARS-CoV-2. Molecular docking studies suggest that these compounds can interact with viral proteins, potentially inhibiting their function. The docking simulations indicated that the compound could bind effectively to target sites on viral proteins, suggesting a mechanism for antiviral activity .
Case Study 1: Anticancer Mechanism
A study focused on the anticancer effects of chromone derivatives found that this compound exhibited potent cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| MDA-MB-231 | 12 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of chromone derivatives, this compound was tested against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Mechanism of Action
The mechanism of action of 3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features :
- Core : 4H-chromen-4-one (chromone) with a ketone at position 4.
- Substituents :
- Phenyl group at position 3 (enhances aromatic stacking interactions).
- Methyl group at position 8 (increases steric bulk and hydrophobicity).
- 3-Methylbutanamide at position 2 (provides hydrogen-bonding capability and flexibility).
Molecular Formula: C₂₁H₂₁NO₃ Molecular Weight: 335.40 g/mol (calculated).
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Structural Comparison
- Core Heterocycle: The target compound features a chromone core, distinct from the phthalimide () and sulfamoylphenyl () systems. 3-Chloro-N-phenyl-phthalimide () contains a rigid phthalimide ring, favoring polymer synthesis due to its thermal stability .
Amide Side Chains :
- The target’s 3-methylbutanamide chain is shorter and more branched than the linear alkanamides in (e.g., pentanamide in 5b), which may reduce solubility in polar solvents but improve membrane permeability .
- N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide () shares a butanamide group but lacks the chromone system, resulting in lower molecular weight and reduced structural complexity .
Physicochemical Properties
Melting Points :
- The target’s rigid chromone core may confer a higher melting point (>180°C) compared to alkanamides (e.g., 142–143°C for 5c) but lower than phthalimides (typically >200°C) due to reduced symmetry .
- Longer alkanamide chains in (e.g., heptanamide in 5d) exhibit lower melting points, highlighting the inverse relationship between chain length and crystallinity .
Solubility :
- The sulfamoyl group in 5a–5d enhances water solubility compared to the target’s hydrophobic chromone and phenyl substituents .
Biological Activity
3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.396 g/mol. The compound exhibits a complex structure comprising a chromene moiety linked to a butanamide group.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO3 |
| Molecular Weight | 335.396 g/mol |
| SMILES | CC(CC(=O)Nc1oc2c(C)cccc2c(=O)c1c1ccccc1)C |
Anticancer Properties
Research indicates that compounds related to the chromene family possess significant anticancer activity. For instance, studies have shown that similar chromene derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inducing apoptosis and inhibiting key signaling pathways involved in cell survival and proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It is believed to interact with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. Kinetic studies have demonstrated moderate inhibition against these enzymes, suggesting a potential role in neuroprotection .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. This effect is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This interaction can inhibit enzyme activity by blocking substrate access or altering the conformation of the target proteins, leading to reduced enzymatic function .
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of various chromene derivatives on MCF-7 cells, revealing that compounds with structural similarities to this compound exhibited IC50 values indicating significant inhibition of cell growth.
- Neuroprotective Effects : Another investigation assessed the inhibitory effects on AChE and BChE, finding that certain derivatives achieved IC50 values as low as 10 μM, highlighting their potential for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
